Methyl 2-amino-4-phenylthiophene-3-carboxylate

Catalog No.
S776768
CAS No.
67171-55-5
M.F
C12H11NO2S
M. Wt
233.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-phenylthiophene-3-carboxylate

In kinase and MMP-13 inhibitor synthesis, ethyl ester or non-phenyl analogs lead to low cyclization yields and inactive compounds. Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5) resolves this through its optimized methyl ester leaving group and 4-phenyl moiety. • Superior methoxide leaving group ensures higher annulation yields vs. ethoxide. • 4-Phenyl substitution provides essential hydrophobic bulk for S1′ pocket engagement, enabling active MMP-13 inhibitors. • High crystalline stability (m.p. 145-147 °C) allows simple ethanol recrystallization, streamlining process scale-up.

CAS Number

67171-55-5

Product Name

Methyl 2-amino-4-phenylthiophene-3-carboxylate

IUPAC Name

methyl 2-amino-4-phenylthiophene-3-carboxylate

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

KHNSKPUYBBZGLW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N

The exact mass of the compound Methyl 2-amino-4-phenylthiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Amino-4-phenylthiophene-3-carboxylic acid methyl ester, Methyl 2-amino-4-phenyl-3-thiophenecarboxylate, 2-Amino-4-phenyl-3-(methoxycarbonyl)thiophene, 3-Thiophenecarboxylic acid, 2-amino-4-phenyl-, methyl ester

Purity

≥95%

Package Size

0.25 g, 1 g

Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 67171-55-5) is a highly crystalline, bifunctional building block synthesized via the multicomponent Gewald reaction. Characterized by its adjacent nucleophilic amine and electrophilic methyl ester groups, this compound serves as a premier precursor for the construction of thieno[2,3-d]pyrimidine scaffolds. In industrial and medicinal chemistry workflows, it is primarily procured to synthesize targeted kinase and metalloproteinase inhibitors. Its baseline value lies in its high solid-state stability, predictable reactivity in annulation protocols, and the specific steric and hydrophobic parameters imparted by the 4-phenyl substitution, which are critical for downstream target engagement [1].

Research Fit

4-Phenyl substitution enables thienopyrimidine pharmacophore synthesis
Synthetic building block for heterocyclic library construction

Procurement substitution with the closely related ethyl ester (Ethyl 2-amino-4-phenylthiophene-3-carboxylate, CAS: 4815-36-5) or non-phenylated analogs introduces severe downstream inefficiencies. During the critical cyclization step to form 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, the methyl ester offers a superior leaving group (methoxide) and a less sterically hindered electrophilic center compared to the ethoxide leaving group of the ethyl ester, directly impacting the kinetics and yield of the annulation. Furthermore, substituting the 4-phenyl moiety with a simple alkyl group or hydrogen eliminates the essential hydrophobic bulk required to engage the S1' binding pocket of targets like MMP-13, rendering the resulting downstream libraries pharmacologically inactive[1].

Substitution Risk

4-Phenyl substitution Modifying the 4-position may alter dihedral angle and reduce target engagement in derived inhibitors.
Ester group change Ethyl or propyl esters may shift reactivity and require re-optimization of cyclization yields.
Substitution pattern The exact 2-amino-3-methyl ester-4-phenyl combination is required for route-specific thienopyrimidine synthesis.

Downstream Cyclization Yield in Thienopyrimidine Synthesis

The primary procurement driver for the methyl ester over bulkier alkyl esters is its efficiency in downstream ring-closure reactions. When utilized to synthesize ethyl 4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate intermediates, Methyl 2-amino-4-phenylthiophene-3-carboxylate achieves a high isolated yield of 80% as a solid powder. The reduced steric hindrance of the methyl group, combined with the superior leaving group ability of methoxide during aminolysis and cyclization, ensures rapid conversion without the need for extreme thermal forcing conditions that can degrade sensitive intermediates[1].

Evidence DimensionIsolated yield of thienopyrimidine intermediate
Target Compound Data80% yield (Compound 30d synthesis)
Comparator Or BaselineBulkier ester analogs (e.g., tert-butyl or extended alkyls)
Quantified DifferenceMethyl ester provides optimal leaving group kinetics for 80% conversion, whereas bulkier esters resist aminolysis.
ConditionsReaction with ethyl cyanoformate in 1 M HCl/acetic acid solution

High-yielding cyclization steps are critical for process chemists to minimize raw material waste and avoid complex purification of intermediates.

FLT3 Inhibitor Precursor vs. Ethyl Ester Analog
Cross-study comparable
Methyl ester: Synthesized into thienopyrimidine FLT3 inhibitors; derived analog IC50 89 nM
Ethyl ester (CAS 4815-36-5): General antiproliferative activity; no FLT3-specific documentation
Supports FLT3-targeted synthetic route selection
Based on cross-study comparison; individual results may vary with assay conditions

Pharmacophore Suitability: 4-Phenyl vs. Aliphatic Substitutions

For medicinal chemistry applications, the exact substitution pattern of the thiophene ring is non-negotiable. The 4-phenyl group provided by this specific compound is retained throughout the synthesis of thieno[2,3-d]pyrimidine MMP-13 inhibitors. This phenyl ring provides the exact steric bulk and hydrophobicity required to occupy the deep S1' pocket of the MMP-13 enzyme. Scaffolds derived from non-phenylated baseline thiophenes fail to achieve the necessary binding affinity, whereas derivatives built from this 4-phenyl precursor maintain potent target inhibition while allowing structural tuning at other positions to eliminate off-target CYP3A4 activity[1].

Evidence DimensionTarget binding pocket engagement (S1' pocket)
Target Compound Data4-Phenyl group successfully anchors the thienopyrimidine core in the S1' pocket
Comparator Or BaselineUnsubstituted or methyl-substituted thiophene cores
Quantified Difference4-phenyl substitution is strictly required for nanomolar MMP-13 affinity compared to inactive aliphatic analogs.
ConditionsStructure-based design of MMP-13 inhibitors

Procuring the 4-phenylated building block ensures that downstream libraries possess the fundamental pharmacophore required for metalloproteinase inhibition.

Defined Physicochemical Properties
Class-level inference
Melting point
140–142 °C
Boiling point
379.5 °C (760 mmHg)
Density
1.265 g/cm³
Supports QC verification and method development
Reliable property data aids procurement and analytical validation

Processability: Crystallinity and Purification Efficiency

A major procurement advantage of Methyl 2-amino-4-phenylthiophene-3-carboxylate is its excellent solid-state properties. Synthesized via a one-pot Gewald condensation, the compound forms highly stable yellow crystals with a sharp melting point of 145-147 °C. This high crystallinity allows for direct purification via simple recrystallization from ethanol, achieving 70-85% yields without the need for labor-intensive and solvent-heavy silica gel chromatography required by liquid or amorphous thiophene analogs [1].

Evidence DimensionPurification methodology and melting point
Target Compound Datam.p. 145-147 °C; purified by direct ethanol recrystallization
Comparator Or BaselineAmorphous or liquid thiophene derivatives
Quantified DifferenceEliminates chromatographic purification steps, saving significant solvent and labor costs at scale.
ConditionsOne-pot Gewald condensation followed by workup

High crystallinity and chromatography-free purification drastically reduce the cost and time of scaling up precursor synthesis for industrial drug discovery.

Multi-Supplier Commercial Availability
Class-level inference
In stock from ≥3 major suppliers; purity 95.0%; immediate shipping
Analog esters: custom synthesis only; lead time 4–8 weeks
Supports rapid procurement and supply chain redundancy
Supplier catalog data; confirm current stock prior to ordering
Patent-Cited Intermediate
Class-level inference
Patent EP3296313 (FLT3 kinase inhibitors)
Supports patent-informed scaffold selection for kinase research
Patent trail provides IP context for SAR exploration

Synthesis of Matrix Metalloproteinase (MMP-13) Inhibitors

Directly leveraging its 4-phenyl moiety for S1' pocket engagement and its optimal ester leaving group for pyrimidine cyclization, this compound is the ideal starting material for developing thieno[2,3-d]pyrimidine-based MMP-13 inhibitors targeting osteoarthritis [1].

Development of FLT3 Kinase Inhibitor Libraries

The orthogonal reactivity of the adjacent amine and methyl ester groups makes this compound a highly efficient precursor for generating diverse thienopyrimidine libraries used in the discovery of FLT3 inhibitors for oncology research [1].

Scale-Up Manufacturing of Heterocyclic Intermediates

Because it can be isolated in high purity via simple ethanol recrystallization (m.p. 145-147 °C) without chromatography, it is the preferred choice for process chemists requiring reliable, scalable 2-aminothiophene building blocks [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
FLT3 kinase inhibitor scaffold synthesis
4-Phenylthiophene core for thienopyrimidine formation
Synthetic route reproducibility and intermediate reactivity
Diversity-oriented heterocyclic library synthesis
Well-defined physicochemical profile (mp, density)
Reliable handling and purification in parallel synthesis
2-Aminothiophene-3-carboxylate SAR studies
Methyl ester as a versatile starting point for modification
Ester hydrolysis and transesterification profiling
Analytical method development and QC reference
Consistently reported melting point and purity data
HPLC method calibration and purity verification

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.05104977 g/mol

Monoisotopic Mass

233.05104977 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-amino-4-phenylthiophene-3-carboxylate

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